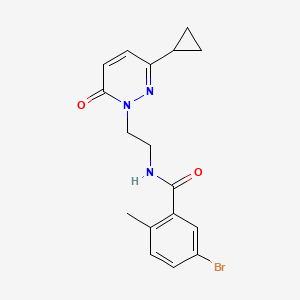

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c1-11-2-5-13(18)10-14(11)17(23)19-8-9-21-16(22)7-6-15(20-21)12-3-4-12/h2,5-7,10,12H,3-4,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYQPANMWBURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” typically involves multiple steps:

Formation of the Pyridazinone Moiety: This involves the cyclization of appropriate precursors to form the pyridazinone ring.

Coupling Reaction: The final step involves coupling the brominated benzamide with the pyridazinone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the cyclopropyl ring.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.

Scientific Research Applications

This compound could have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzamide derivatives.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridazinone moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Molecules, 2015)

- Key Differences: Replaces the pyridazinone ring with a benzodithiazine system containing sulfur dioxide groups. Features a 5-bromo-2-hydroxybenzylidene hydrazine group instead of a benzamide.

Compound 2 : 5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide (EP Patent, 2023)

- Key Differences: Substitutes pyridazinone with an indole-carboxamide scaffold. Contains a stereospecific cyclopropane-oxadiazole moiety. Impact: The indole system may improve π-π stacking interactions, while the oxadiazole group (a bioisostere for esters/carbonyls) could modulate metabolic stability .

Compound 3 : 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 361195-60-0)

- Key Differences: Uses a hexahydroquinoline core instead of pyridazinone. Bromine is positioned at the 4-phenyl group rather than the benzamide. Impact: The saturated quinoline ring may reduce planarity, altering binding affinity in hydrophobic pockets .

Biological Activity

5-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide is a synthetic compound of interest due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromine atom at the 5-position of the benzamide.

- Cyclopropyl group attached to a pyridazinone moiety.

- Methyl group at the 2-position of the benzamide.

The molecular formula is with a molecular weight of approximately 364.24 g/mol.

Research indicates that compounds similar to 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide exhibit various biological activities, primarily through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Modulation of Signaling Pathways : It is suggested that this compound interacts with signaling pathways such as MYC, which is crucial in cancer progression .

- Antiviral Activity : Similar compounds have shown efficacy against viral targets, including Hepatitis C Virus (HCV), by inhibiting polymerase activity .

In Vitro Studies

In vitro studies have demonstrated that 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide exhibits:

- Cytotoxicity against cancer cell lines : The compound showed effective inhibition of cell growth in various cancer cell lines, including breast and prostate cancer models.

In Vivo Studies

Preliminary in vivo studies indicate potential therapeutic effects:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.

Case Study 1: Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size and improved survival rates compared to untreated controls. The study highlighted its potential as a novel therapeutic agent for breast cancer management.

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties against HCV. The compound demonstrated potent inhibition of HCV NS5B polymerase, showing an IC50 value significantly lower than existing antiviral agents. This suggests its potential use as a lead compound for developing new antiviral therapies.

Q & A

Basic: What are the key synthetic strategies for preparing 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Core Pyridazinone Formation : Cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., THF or DMF as solvents) to generate the pyridazinone ring .

- Substitution and Functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Acylation : Reaction of the pyridazinone-ethylamine intermediate with 5-bromo-2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .

Critical Parameters : - Temperature control (e.g., 0–5°C for acylation to prevent side reactions).

- Solvent polarity (aprotic solvents like DMF enhance nucleophilicity).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the acylation step?

Methodological Answer:

Low yields often arise from incomplete activation of the carboxylic acid or competing hydrolysis. Strategies include:

- Activation Reagents : Use of HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to stabilize the reactive intermediate .

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents .

- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before hydrolysis dominates .

Example Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt, DMF, 0°C | 85 | 98 |

| DCC alone, THF, RT | 52 | 80 |

| No activator, CH₂Cl₂, RT | 30 | 65 |

| Data inferred from analogous acylation reactions . |

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the benzamide (δ 7.2–8.0 ppm), cyclopropyl (δ 1.0–1.5 ppm), and pyridazinone (δ 6.5–7.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl linker and confirm substituent positions .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl group’s role in bioactivity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., cyclopropyl vs. phenyl vs. methyl) .

- Biological Assays :

- Enzyme Inhibition : Test against target kinases or proteases (IC₅₀ measurements).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to correlate lipophilicity (logP) with membrane permeability .

- Computational Modeling :

- Docking Simulations : Compare binding poses of analogs in target protein active sites (e.g., using AutoDock Vina) .

- MD Simulations : Assess conformational stability of the cyclopropyl group over 100-ns trajectories .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Methodological Answer:

- Major Impurities :

- Unreacted Benzoyl Chloride : Detected via LC-MS; removed by aqueous washes (NaHCO₃) .

- Ethyl Linker Oxidation : Forms N-oxide byproducts; minimized by avoiding strong oxidizing agents .

- Purification :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 40–80% ACN) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice exclusion of impurities .

Advanced: How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer:

- Assay Validation :

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to confirm assay reliability .

- Dose-Response Curves : Ensure linearity across concentrations (R² > 0.95) .

- Pharmacokinetic Factors :

- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction available for activity .

Case Study :

A compound showing IC₅₀ = 50 nM in vitro but no in vivo efficacy may require prodrug modification to enhance bioavailability .

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

- Preliminary Screening :

- Polar Solvents : DMSO (stock solutions), ethanol/water mixtures (for biological assays) .

- Nonpolar Solvents : THF or dichloromethane (for synthetic steps) .

- Quantitative Analysis :

- UV-Vis Spectroscopy : Measure absorbance at λmax (e.g., 280 nm) in PBS (pH 7.4) to determine solubility limits .

Advanced: What strategies can resolve crystallinity issues in formulation development?

Methodological Answer:

- Polymorph Screening :

- Use solvent-drop grinding with 10+ solvents (e.g., acetone, ethyl acetate) to identify stable crystalline forms .

- Amorphous Dispersion :

- Spray-dry with polymers (e.g., HPMCAS) at 1:1 (w/w) to enhance dissolution rates .

- Salt Formation :

- Screen counterions (e.g., HCl, sodium) to improve aqueous solubility and stability .

Basic: How is the bromine substituent’s electronic impact assessed computationally?

Methodological Answer:

- DFT Calculations :

- Perform geometry optimization (B3LYP/6-31G*) to compare electron density maps of bromine vs. chloro analogs .

- Calculate Mulliken charges to quantify electron-withdrawing effects on the benzamide ring .

Advanced: What methodologies validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) :

- Heat shock treated vs. untreated cells (45–60°C), followed by Western blot to detect stabilized target proteins .

- Photoaffinity Labeling :

- Synthesize a photoactivatable probe (e.g., diazirine-tagged analog) to crosslink with target proteins in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.